molecular formula C20H17Cl3O5 B8089304 Nidulin CAS No. 1402-15-9

Nidulin

Cat. No.: B8089304
CAS No.: 1402-15-9
M. Wt: 443.7 g/mol
InChI Key: FSINAZMQWFDQSD-VOTSOKGWSA-N
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Description

Nidulin is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in epigenetic regulation, particularly in the methylation processes that influence gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nidulin typically involves the methylation of specific substrates using methylating agents such as dimethyl sulfate or iodomethane. The reaction conditions often require a base, such as sodium hydroxide, to facilitate the methylation process. The reaction is usually carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors that allow for precise control over reaction conditions. This method enhances the efficiency and yield of the compound while maintaining safety standards. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Nidulin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its functional properties.

    Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are conducted in the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated or carboxylated derivatives, while reduction may produce demethylated compounds.

Scientific Research Applications

Nidulin has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to introduce methyl groups into target molecules.

    Biology: this compound plays a crucial role in studying epigenetic modifications, particularly DNA methylation, which is essential for understanding gene regulation and expression.

    Medicine: Research on this compound has implications for developing therapies for diseases associated with aberrant methylation patterns, such as cancer and neurological disorders.

    Industry: this compound is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Nidulin involves its ability to transfer methyl groups to specific substrates, thereby influencing their chemical and biological properties. This methylation process is catalyzed by enzymes known as methyltransferases, which target specific sites on DNA, proteins, or other molecules. The addition of methyl groups can alter the activity, stability, and interactions of these molecules, leading to changes in cellular function and gene expression.

Comparison with Similar Compounds

Nidulin can be compared with other methylating agents such as:

    Dimethyl sulfate: A highly reactive methylating agent used in various chemical syntheses.

    Iodomethane: Another common methylating agent with similar reactivity but different handling and safety profiles.

    S-adenosylmethionine: A biological methyl donor involved in numerous methylation reactions within cells.

This compound is unique in its specific applications and reactivity profile, making it a valuable tool in both research and industrial contexts.

Properties

IUPAC Name

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSINAZMQWFDQSD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017592
Record name Nidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329-04-0, 10089-10-8
Record name Nidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIDULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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